4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[6-(1H-indol-3-yl)pyrimidin-4-yl]amino]phenyl]benzamide
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Overview
Description
THZ-P1-2 is a first-in-class, selective inhibitor of phosphatidylinositol-5-phosphate 4-kinase (PI5P4K) . Specifically, it targets PI5P4Kα, with an impressive IC50 of 190 nM. The compound covalently binds to cysteines on a disordered loop in PI5P4Kα/β/γ, disrupting cellular processes .
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for THZ-P1-2. Most research laboratories and pharmaceutical companies synthesize it in-house for experimental purposes.
Chemical Reactions Analysis
THZ-P1-2 participates in various chemical reactions, although comprehensive data is limited. Here are some insights:
Reaction Types: THZ-P1-2 likely undergoes reactions such as oxidation, reduction, and substitution. specific examples remain undisclosed.
Common Reagents and Conditions: Unfortunately, detailed information on reagents and conditions is not publicly available.
Major Products: The primary products resulting from THZ-P1-2 reactions remain unreported.
Scientific Research Applications
THZ-P1-2 has garnered attention across multiple scientific fields:
Cancer Research: THZ-P1-2 displays anticancer activity in leukemia cell lines . Its potential as an antitumor agent warrants further investigation.
Autophagy Modulation: The compound disrupts autophagy and upregulates TFEB signaling . Researchers explore its role in cellular homeostasis and disease.
Drug Development: Scientists are keen on exploring THZ-P1-2’s therapeutic potential in treating hematological malignancies .
Mechanism of Action
The exact mechanism by which THZ-P1-2 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. detailed insights are yet to be fully elucidated.
Properties
IUPAC Name |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[6-(1H-indol-3-yl)pyrimidin-4-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N7O2/c1-38(2)16-6-11-30(39)36-22-14-12-21(13-15-22)31(40)37-24-8-5-7-23(17-24)35-29-18-28(33-20-34-29)26-19-32-27-10-4-3-9-25(26)27/h3-15,17-20,32H,16H2,1-2H3,(H,36,39)(H,37,40)(H,33,34,35)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJJRRMQCUUKEO-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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